4-(3-(Methoxymethyl)phenyl)but-3-en-2-one
Description
4-(3-(Methoxymethyl)phenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a phenyl ring substituted with a methoxymethyl group at the 3-position and a conjugated enone system. This structural motif is prevalent in bioactive molecules and natural products. Synthetic analogs, such as MiZax3 ((E)-4-(3-(4-methoxyphenoxy)phenyl)but-3-en-2-one), have been developed for agricultural applications, demonstrating the versatility of this scaffold .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-4-[3-(methoxymethyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-10(13)6-7-11-4-3-5-12(8-11)9-14-2/h3-8H,9H2,1-2H3/b7-6+ |
InChI Key |
QJNGHUBVLIQPGX-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC(=C1)COC |
Canonical SMILES |
CC(=O)C=CC1=CC=CC(=C1)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Methoxymethyl)phenyl)but-3-en-2-one typically involves the reaction of 3-(methoxymethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(3-(Methoxymethyl)phenyl)but-3-en-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Methoxymethyl)phenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-(Methoxymethyl)phenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(Methoxymethyl)phenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling and function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of α,β-unsaturated ketones are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Methoxy vs. Halogen Substituents : Methoxy groups (e.g., MiZax3) enhance solubility and hydrogen-bonding capacity, whereas halogen atoms (e.g., bromo/fluoro in ) increase electrophilicity and metabolic stability.
- Prenyloxy vs.
- Trifluoromethyl Effect : The CF₃ group in significantly lowers electron density, altering reactivity in conjugate addition reactions.
Spectroscopic Characterization
- NMR Data : For t-Butyl-3-(3-(4-(3-acetamidophenyl)piperidin-1-yl)propylcarbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 31), ¹H-NMR showed peaks at δ 1.40 (s, 9H, t-Bu) and δ 3.30 (s, 3H, OCH₃), confirming methoxymethyl and tert-butyl groups .
- Mass Spectrometry : HRMS data for MiZax3 ([M+H]⁺ = 283.1445) aligns with its molecular formula C₁₆H₁₈O₃ .
Biological Activity
4-(3-(Methoxymethyl)phenyl)but-3-en-2-one is an organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. The presence of the methoxymethyl group is believed to influence its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The chemical structure of 4-(3-(Methoxymethyl)phenyl)but-3-en-2-one can be represented as follows:
This compound consists of a butenone core with a phenyl ring substituted by a methoxymethyl group, which may enhance its lipophilicity and ability to interact with biological targets.
The biological activity of 4-(3-(Methoxymethyl)phenyl)but-3-en-2-one is primarily mediated through its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling pathways.
- Cellular Interaction : The compound may affect cellular components, altering cell function and survival.
Anticancer Properties
Research indicates that 4-(3-(Methoxymethyl)phenyl)but-3-en-2-one displays significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to exhibit an IC50 value in the low micromolar range against breast cancer cell lines, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (TNBC) | 0.126 |
| MCF-7 | 0.87 |
This suggests that the compound may selectively target cancer cells while sparing normal cells, which is critical for therapeutic applications.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MDA-MB-231 cells demonstrated that treatment with 4-(3-(Methoxymethyl)phenyl)but-3-en-2-one led to increased levels of caspase 9, indicating the induction of apoptosis. The compound also inhibited lung metastasis in mouse models, showcasing its potential for therapeutic use in metastatic breast cancer.
- Anti-inflammatory Effects : Another investigation highlighted the compound's ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting its role in modulating inflammatory responses.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that 4-(3-(Methoxymethyl)phenyl)but-3-en-2-one has moderate absorption and bioavailability. Toxicity assessments have shown acceptable safety margins at therapeutic doses, making it a viable candidate for further development.
| Parameter | Value |
|---|---|
| Cmax | 592 ± 62 mg/mL |
| t1/2 | 27.4 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
